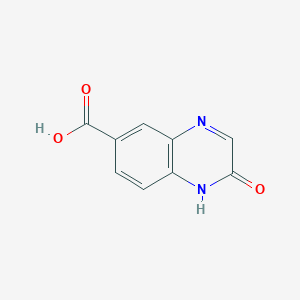

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3 It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed rearrangement of 2-aroyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acids . This reaction proceeds with the formation of the desired quinoxaline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of phase-transfer catalysis (PTC) has been reported to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

- 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is extensively used as a precursor in the synthesis of more complex heterocyclic compounds. Its quinoxaline backbone allows for various modifications that enhance biological activity and chemical reactivity.

Synthetic Routes

- The synthesis often involves acid-catalyzed rearrangements and cyclization reactions starting from appropriate precursors. These methods can yield high-purity products suitable for further functionalization .

Pharmaceutical Development

Lead Compound in Drug Discovery

- The compound has been identified as a lead molecule in the development of new drugs targeting infectious diseases and cancer. Its ability to interact with biological macromolecules makes it a candidate for enzyme inhibitors and receptor antagonists.

Anticancer Activity

- Research indicates that derivatives of this compound exhibit anticancer properties by modulating microRNA (miRNA) processing, which is crucial in cancer pathogenesis. For instance, studies have shown that certain quinoxaline derivatives can restore miRNA expression levels, potentially leading to therapeutic effects against ovarian cancer .

Biological Applications

Enzyme Inhibition

- The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. Its interactions with specific enzymes can disrupt critical signaling pathways, offering a mechanism for therapeutic intervention .

Receptor Antagonism

- This compound has been explored for its potential as a receptor antagonist, which could be beneficial in treating various conditions by blocking unwanted receptor activity.

Industrial Applications

Dyes and Pigments Production

- Beyond its pharmaceutical significance, this compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in various materials .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Oxo-1,2-dihydroquinoline-4-carboxylate: Another quinoxaline derivative with similar chemical properties.

2-Substituted benzimidazole-5-carboxylic acids: Compounds with a benzimidazole core structure, exhibiting similar biological activities.

Uniqueness

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N3O3 with a molecular weight of 193.17 g/mol. Its structure features a quinoxaline backbone, characterized by two fused aromatic rings containing nitrogen atoms, along with a carboxylic acid functional group that enhances its reactivity and solubility in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : This compound has been studied for its potential as an inhibitor of Pim kinases (Pim-1 and Pim-2), which are implicated in various cancers such as acute myeloid leukemia (AML) and colorectal carcinoma. In vitro studies show that this compound can inhibit the growth of cancer cell lines expressing high levels of these kinases .

- Antimicrobial Activity : Similar compounds within the quinoxaline family have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area .

- Antiviral Activity : Some derivatives of quinoxaline compounds have shown promise in inhibiting viral replication, particularly against hepatitis C virus (HCV). The mechanisms often involve interference with viral polymerases or other critical viral proteins .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Kinase Inhibition : By binding to the ATP pocket of Pim kinases, it disrupts their activity, leading to reduced cell proliferation in cancerous cells. The lead compound in related studies exhibited an IC50 value of 74 nM against Pim-1, indicating potent inhibitory effects .

- Cellular Signaling Modulation : The compound's interactions with various receptors or enzymes can alter signaling pathways critical for cell survival and proliferation, especially in oncogenic contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | C10H9N3O3 | Contains a methyl group; potential for enhanced activity |

| 1-(2-Methoxyethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid | C12H13N2O4 | Enhanced solubility and biological activity due to methoxyethyl group |

| Quinoxaline derivatives | Varies | General class; diverse biological activities observed |

The unique substitution pattern on the quinoxaline ring of this compound may enhance its solubility and biological activity compared to other similar compounds .

Case Studies

Several studies have explored the efficacy of quinoxaline derivatives in preclinical models:

- Pim Kinase Inhibition Study : A study identified that specific quinoxaline derivatives could effectively inhibit Pim kinases in AML cell lines. The most potent derivatives were able to induce apoptosis in these cells at low micromolar concentrations .

- Antimicrobial Efficacy : Research on related quinoxaline compounds has shown significant antibacterial effects against resistant strains of bacteria, suggesting that this compound may also possess similar properties worth investigating further .

Propiedades

IUPAC Name |

2-oxo-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-4H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPCUQHSLWJVOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.